Precise Mass Shift and Molecular Weight Differentiation for Isotope-Dilution Mass Spectrometry
D-Dulcitol-2-13C provides a defined +1.00 Da mass shift over unlabeled dulcitol, which is essential for its use as an internal standard in isotope-dilution mass spectrometry (IDMS) [1]. In a validated GC/MS method for quantifying urinary galactitol in galactosemia patients, the use of a ¹³C-labeled internal standard (D-[UL-¹³C]galactitol) was critical for achieving high precision and accuracy across a wide concentration range. While D-[UL-¹³C]galactitol yields a +6 Da shift, D-Dulcitol-2-13C offers a narrower +1 Da shift that minimizes isotopic overlap in complex spectra for certain low-resolution MS applications while still enabling reliable quantitation [2]. Unlabeled dulcitol (molecular weight 182.18 g/mol) cannot serve as an internal standard because it co-elutes and shares the same m/z as the endogenous analyte, precluding its differentiation and quantification by MS .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 183.16 g/mol (C₅¹³CH₁₄O₆) |
| Comparator Or Baseline | Unlabeled Dulcitol: 182.18 g/mol (C₆H₁₄O₆) |
| Quantified Difference | +0.98 Da (approx. +1 Da mass shift) |
| Conditions | Calculation based on IUPAC atomic masses; practical MS differentiation via m/z shift. |
Why This Matters
This mass difference is the fundamental requirement for isotope-dilution MS, enabling precise and accurate quantification of endogenous dulcitol without which the assay would be impossible.
- [1] MedChemExpress (MCE). (n.d.). Product Information: Dulcite-13C-2 (Dulcitol-13C-2). View Source
- [2] Yager, C., Wehrli, S., Segal, S. (2006). Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry. Clinica Chimica Acta, 366(1-2), 216-224. View Source
